molecular formula C18H21N7 B12244331 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12244331
M. Wt: 335.4 g/mol
InChI Key: RGFMAPQRYQHLAB-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a cyclopenta[d]pyrimidine core fused with an imidazo[1,2-b]pyridazine moiety, connected via a piperazine linker. The presence of multiple nitrogen atoms and fused ring systems makes it a valuable candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This method allows for the formation of the cyclopenta[d]pyrimidine core, which can then be further functionalized to introduce the imidazo[1,2-b]pyridazine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the nitrogen atoms or aromatic rings using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms and aromatic rings allow it to form hydrogen bonds, π-π interactions, and coordinate with metal ions. These interactions can modulate the activity of target proteins, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine stands out due to its unique combination of fused ring systems and the presence of a piperazine linker. This structural complexity provides a versatile platform for designing new compounds with enhanced biological activities and improved pharmacokinetic properties.

Properties

Molecular Formula

C18H21N7

Molecular Weight

335.4 g/mol

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H21N7/c1-13-11-25-16(21-13)5-6-17(22-25)23-7-9-24(10-8-23)18-14-3-2-4-15(14)19-12-20-18/h5-6,11-12H,2-4,7-10H2,1H3

InChI Key

RGFMAPQRYQHLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4CCC5

Origin of Product

United States

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